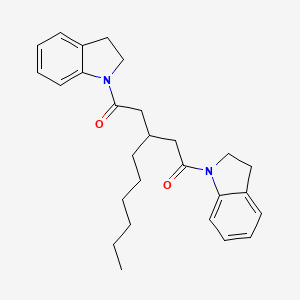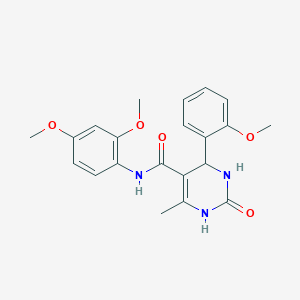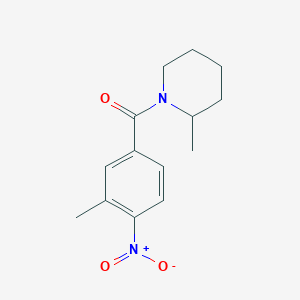![molecular formula C25H25N3O4S B11635633 Prop-2-en-1-yl 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11635633.png)
Prop-2-en-1-yl 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-Cyano-6-({2-[(2-éthylphényl)amino]-2-oxoéthyl}sulfanyl)-4-(furan-2-yl)-2-méthyl-1,4-dihydropyridine-3-carboxylate de prop-2-én-1-yle est un composé organique complexe avec une vaste gamme d'applications dans la recherche scientifique. Ce composé présente une structure unique qui comprend un cycle furane, un groupe cyano et un noyau dihydropyridine, ce qui en fait un sujet intéressant pour diverses études chimiques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 5-Cyano-6-({2-[(2-éthylphényl)amino]-2-oxoéthyl}sulfanyl)-4-(furan-2-yl)-2-méthyl-1,4-dihydropyridine-3-carboxylate de prop-2-én-1-yle implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du noyau dihydropyridine, suivie de l'introduction du cycle furane et du groupe cyano. Les dernières étapes impliquent l'ajout des groupes prop-2-én-1-yle et sulfanyl dans des conditions contrôlées pour garantir l'obtention du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'utilisation de réacteurs automatisés et de systèmes à écoulement continu pour améliorer l'efficacité et le rendement. Les conditions de réaction, telles que la température, la pression et le choix du solvant, sont optimisées pour garantir une pureté élevée et un minimum de sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Cyano-6-({2-[(2-éthylphényl)amino]-2-oxoéthyl}sulfanyl)-4-(furan-2-yl)-2-méthyl-1,4-dihydropyridine-3-carboxylate de prop-2-én-1-yle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits en fonction de l'oxydant utilisé.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à la formation de nouveaux dérivés.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, entraînant le remplacement de groupes spécifiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs tels que l'hydrure de lithium et de l'aluminium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés de carboxylate, tandis que la réduction peut produire divers dérivés d'amine ou d'alcool.
Applications de la recherche scientifique
Le 5-Cyano-6-({2-[(2-éthylphényl)amino]-2-oxoéthyl}sulfanyl)-4-(furan-2-yl)-2-méthyl-1,4-dihydropyridine-3-carboxylate de prop-2-én-1-yle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 5-Cyano-6-({2-[(2-éthylphényl)amino]-2-oxoéthyl}sulfanyl)-4-(furan-2-yl)-2-méthyl-1,4-dihydropyridine-3-carboxylate de prop-2-én-1-yle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à certaines enzymes ou à certains récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
PROP-2-EN-1-YL 5-CYANO-6-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of PROP-2-EN-1-YL 5-CYANO-6-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-Cyano-6-({2-[(2-méthylphényl)amino]-2-oxoéthyl}sulfanyl)-4-(furan-2-yl)-2-méthyl-1,4-dihydropyridine-3-carboxylate de prop-2-én-1-yle
- 5-Cyano-6-({2-[(2-éthylphényl)amino]-2-oxoéthyl}sulfanyl)-4-(thiophène-2-yl)-2-méthyl-1,4-dihydropyridine-3-carboxylate de prop-2-én-1-yle
Unicité
L'unicité du 5-Cyano-6-({2-[(2-éthylphényl)amino]-2-oxoéthyl}sulfanyl)-4-(furan-2-yl)-2-méthyl-1,4-dihydropyridine-3-carboxylate de prop-2-én-1-yle réside dans sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C25H25N3O4S |
|---|---|
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
prop-2-enyl 5-cyano-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C25H25N3O4S/c1-4-12-32-25(30)22-16(3)27-24(18(14-26)23(22)20-11-8-13-31-20)33-15-21(29)28-19-10-7-6-9-17(19)5-2/h4,6-11,13,23,27H,1,5,12,15H2,2-3H3,(H,28,29) |
Clé InChI |
UEUGYZDYKKOLPJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CO3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-3-(methoxymethyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11635553.png)
![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B11635565.png)
![(6Z)-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635569.png)
![N,N-dibutyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11635585.png)
![7-[(4-ethenylbenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11635587.png)



![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B11635595.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635599.png)

![(2Z)-6-benzyl-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11635602.png)
![2-(4-methoxyphenoxy)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}acetamide](/img/structure/B11635608.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635617.png)
